1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Scientific Research Applications
1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can be explored for its potential as a drug candidate or as a scaffold for designing new therapeutic agents.
Material Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activities, receptor binding, or cellular pathways.
Mechanism of Action
Target of Action
Similar compounds have been found to target the mitogen-activated protein kinase 14 (mapk14) in humans . MAPK14 is involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic properties, including metabolic stability and good bioavailability
Result of Action
Similar compounds have shown potent antiproliferative activity against certain cell lines . This suggests that the compound could potentially have a significant impact at the molecular and cellular levels, affecting cell proliferation and possibly other cellular processes.
Action Environment
Factors such as temperature, light intensity, and ph can often influence the action of similar compounds
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α, β-unsaturated ketones or aldehydes. For instance, the reaction of 4-fluorophenylhydrazine with an appropriate α, β-unsaturated ketone under acidic or basic conditions can yield the desired pyrazole ring.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Purification and isolation: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow processes.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the pyrazole ring.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, nucleophilic aromatic substitution with nucleophiles like amines or thiols can introduce new functional groups onto the aromatic ring.
Common reagents and conditions for these reactions include acidic or basic environments, various solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, platinum).
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazol-5-amine: Lacks the fluorine atom, which may result in different biological activities and binding properties.
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions with molecular targets.
1-(4-Fluorophenyl)-3-ethyl-1H-pyrazol-5-amine: Has an ethyl group instead of a methyl group, which can affect its steric properties and overall molecular conformation.
The presence of the fluorine atom in this compound can enhance its stability, lipophilicity, and binding affinity, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLARBJWGJNNIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368329 | |
Record name | 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76606-39-8 | |
Record name | 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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